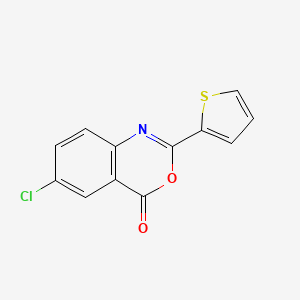![molecular formula C18H17ClN2O5 B5307833 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5307833.png)
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
作用機序
The exact mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported that this compound exerts its biological activity through the modulation of various signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. In addition, this compound has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer. In addition, this compound has been reported to possess potent antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been found to reduce inflammation and oxidative stress in various animal models, which suggests its potential therapeutic applications in inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound has been reported to exhibit a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. In addition, the synthesis of this compound is relatively straightforward, and the yield of the final product can be optimized through different reaction conditions.
On the other hand, one of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to exhibit potent biological activities, it may also have adverse effects on normal cells and tissues. Therefore, the toxicity of this compound should be carefully evaluated before its use in clinical applications.
将来の方向性
There are several future directions for the research on 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole. One of the potential directions is the development of novel analogs of this compound with improved pharmacological properties. For example, the modification of the 4-chlorobenzyl moiety may lead to compounds with enhanced potency and selectivity. In addition, the combination of this compound with other drugs or therapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
Another potential direction is the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans. The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion, should be carefully evaluated to determine its suitability for clinical applications. Furthermore, the pharmacodynamic properties of this compound, such as its dose-response relationship and therapeutic index, should be studied to determine the optimal dosage and administration route.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Although the exact mechanism of action of this compound is not fully understood, it is believed to modulate various signaling pathways. The advantages of using this compound in lab experiments include its diverse pharmacological activities and the relative ease of synthesis. However, the potential toxicity of this compound should be carefully evaluated before its use in clinical applications. There are several future directions for the research on this compound, including the development of novel analogs and the evaluation of its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride with 2,3,4-trimethoxybenzohydrazide in the presence of a base. The resulting intermediate is then cyclized with cyanogen bromide to form the final product. The synthesis of this compound has been reported in various scientific journals, and the yield of the final product has been optimized through different reaction conditions.
科学的研究の応用
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. This compound has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In addition, this compound has been found to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-22-14-9-8-13(16(23-2)17(14)24-3)18-20-15(26-21-18)10-25-12-6-4-11(19)5-7-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBOYDBCDPDZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5307751.png)
![1-(3-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5307759.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)

![N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide](/img/structure/B5307802.png)

![N-(2,3-dimethylbenzyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5307810.png)
![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5307829.png)
![5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307840.png)

![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)